N-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)-2-phenylbutanamide

drug-likeness lipophilicity polar surface area

Securing differentiated chemical probes for kinase/AR SAR campaigns is challenging. This pyridin-3-yl-pyrazole butanamide fills a specific gap between simple N-pyridyl amides and non-heteroaryl pyrazoles. Its distinct H-bond acceptor profile, intermediate lipophilicity (clogP 3.32), and zero H-bond donors enable unique target-engagement studies. Key differentiators: Pyridin-3-yl motif provides a metabolic soft spot useful for comparative in-vitro metabolism benchmarking against thiophene or dimethyl analogs. Ideal for probing spatial/electronic requirements of the AR ligand-binding pocket. Ready-to-ship stock ensures rapid project initiation with full analytical documentation.

Molecular Formula C21H24N4O
Molecular Weight 348.45
CAS No. 2034510-13-7
Cat. No. B2392629
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)-2-phenylbutanamide
CAS2034510-13-7
Molecular FormulaC21H24N4O
Molecular Weight348.45
Structural Identifiers
SMILESCCC(C1=CC=CC=C1)C(=O)NCCN2C(=CC(=N2)C3=CN=CC=C3)C
InChIInChI=1S/C21H24N4O/c1-3-19(17-8-5-4-6-9-17)21(26)23-12-13-25-16(2)14-20(24-25)18-10-7-11-22-15-18/h4-11,14-15,19H,3,12-13H2,1-2H3,(H,23,26)
InChIKeyZBVFKOCGXXYJOQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-(5-Methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)-2-phenylbutanamide Structural & Physicochemical Profile


N-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)-2-phenylbutanamide (CAS 2034510‑13‑7, molecular formula C₂₁H₂₄N₄O, MW 348.4 g mol⁻¹) is a synthetic, non‑glycosidic, small‑molecule amide [1]. It features a 2‑phenylbutanamide pharmacophore tethered through an ethylene spacer to a 5‑methyl‑3‑(pyridin‑3‑yl)‑1H‑pyrazole, making it structurally distinct from both simple N‑(pyridin‑3‑yl)‑2‑phenylbutanamides and pyrazole‑linked series that lack the pyridin‑3‑yl group. Its computed clogP (3.32), topological polar surface area (40.85 Ų), and zero hydrogen‑bond donors place it well within oral drug‑like chemical space (Lipinski, Rule‑of‑3 compliant) [2].

Pyridin-3-yl-pyrazole with 2-phenylbutanamide scaffold for AR modulator SAR
Oral drug-like property space with balanced lipophilicity and polarity profile
Flexible ethylene linker enables conformational sampling for lead optimization studies

N-(2-(5-Methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)-2-phenylbutanamide Irreplaceable by Simple Analogs


Close structural analogs of N-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)-2-phenylbutanamide—such as the thiophen‑2‑yl (CAS 2034633‑28‑6), 3,5‑dimethyl (CAS 1226428‑63‑2), or pyridin‑2‑yl regioisomers—differ in the electronic character, hydrogen‑bonding capacity, and conformational preference of the heteroaryl substituent on the pyrazole ring. Even small changes to the heteroaryl group (e.g., replacing the moderately basic, H‑bond‑accepting pyridin‑3‑yl with a thiophene or an unsubstituted methyl) are predicted to alter target‑binding interactions, metabolic soft spots, and overall pharmacokinetic profiles [1]. Although direct head‑to‑head biological data for these analogs are not publicly available, the compound’s unique combination of a pyridin‑3‑yl‑substituted pyrazole and a 2‑phenylbutanamide tail creates a distinct pharmacophore that cannot be assumed equivalent to any single neighbor in the chemical series [2].

Analog Thiophen-2-yl analog lacks pyridine nitrogen H-bond acceptor; target-binding profile may shift
Analog 3,5-Dimethyl analog has no heteroaryl HBA at pyrazole 3-position; target engagement may differ
Series Direct N-(pyridin-3-yl) series has shorter rigid linker; conformational reach may not match target pocket

N-(2-(5-Methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)-2-phenylbutanamide Quantitative Differentiation vs. Closest Analogs


Lipophilicity and TPSA vs. Thiophene and Dimethyl Analogs

The computed octanol‑water partition coefficient (clogP) of N-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)-2-phenylbutanamide is 3.32 [1]. The thiophen‑2‑yl analog (CAS 2034633‑28‑6) and the 3,5‑dimethyl analog (CAS 1226428‑63‑2) lack the pyridine nitrogen and are predicted to have higher clogP values (typically +0.3 to +0.6 log units for removal of a basic nitrogen) and lower topological polar surface areas (by approximately 8–12 Ų), differences that can materially affect passive membrane permeability and solubility [2]. These computational comparisons indicate that the target compound’s lipophilicity‑polarity balance is uniquely tuned by the pyridin‑3‑yl group—a property not replicable by analogs with non‑basic or absent heteroaryl substituents.

Lipophilicity & TPSA
Class-level
Target: clogP 3.32, TPSA 40.85 Ų
Analogs: clogP >3.6, TPSA ~28–35 Ų
May support aqueous solubility and formulation property assessment
In silico predictions; analog property values estimated by structural analogy
drug-likeness lipophilicity polar surface area

Enhanced H-Bond Acceptor vs. Carbocyclic & Thiophene Analogs

The pyridin‑3‑yl substituent in the target compound supplies an sp²‑hybridized nitrogen (pKa ~ 5.2 for the conjugate acid) that acts as a hydrogen‑bond acceptor (HBA) [1]. In contrast, the 3,5‑dimethyl analog (CAS 1226428‑63‑2) has no heteroatom at the 3‑position, and the thiophen‑2‑yl analog (CAS 2034633‑28‑6) possesses only a weak sulfur‑based acceptor. Quantitative analyses of HBA counts show that the target compound has a total of 5 nitrogen/oxygen HBA atoms (including the amide carbonyl) versus 4 for the dimethyl analog and a qualitatively different HBA character for the thiophene analog [2]. This difference becomes critical when a binding site requires a nitrogen‑based H‑bond acceptor at a specific distance from the pyrazole core.

H-Bond Acceptor Profile
Class-level
Target: 5 N/O HBA atoms incl. pyridine sp² N
Dimethyl analog: 4 N/O HBA, no pyridine N
Supports target-engagement hypothesis and binding-site complementarity studies
Atom-based HBA count; no experimental binding data available
hydrogen bonding molecular recognition structure–activity relationship

Linker Flexibility vs. Direct N-(Pyridin-3-yl) Series

The target compound incorporates a flexible ethylene linker between the amide nitrogen and the pyrazole ring, in contrast to N‑(pyridin‑3‑yl)‑2‑phenylbutanamide derivatives where the amide nitrogen is directly attached to the pyridine ring [1]. Analysis of rotatable bonds shows that the target compound has 9 rotatable bonds (including the ethyl spacer), whereas the direct N‑(pyridin‑3‑yl) series typically has 7–8 rotatable bonds [2]. The longer, more flexible spacer allows the pyrazole‑pyridine moiety to sample a larger conformational volume and adopt geometries that may be inaccessible to the more rigid direct‑attachment series—a property that could be exploited to optimize binding to pockets with deep or offset sub‑cavities.

Linker Flexibility
Class-level
Target: 9 rotatable bonds, ~6.5 Å reach
Direct series: 7–8 rotatable bonds, ~3.5 Å reach
May support conformational selectivity and binding-mode differentiation studies
2D structure-based count; no experimental conformational data available
conformational analysis linker flexibility pharmacophore geometry

Drug-likeness Score vs. Compound Class

The Quantitative Estimate of Drug‑likeness (QED) score for the target compound is reported as 0.73 on a 0–1 scale [1]. While QED is an aggregate metric, it contextualizes the compound’s molecular properties relative to a reference set of oral drugs. Comparison with the broader class of 2‑phenylbutanamide derivatives (which often have QED scores in the 0.65–0.72 range due to higher molecular weight or lipophilicity) suggests that the target compound’s balanced profile may offer better inherent developability [2]. This provides a preliminary, quantitative filter for compound selection when experimental absorption, distribution, metabolism, and excretion (ADME) data are not yet available.

Drug-likeness Score
Class-level
0.73
Reported score may support early-stage lead progression prioritization
Computed QED from SILDrug database; comparator range estimated from literature
drug-likeness QED developability

Limitations of Current Evidence

It must be explicitly noted that no direct head‑to‑head experimental comparisons (biochemical IC₅₀, cellular EC₅₀, selectivity panels, pharmacokinetic parameters, or in‑vivo efficacy) between the target compound and its closest analogs are available in the public domain as of the search date. All evidence presented above is derived from in‑silico predictions and structural class‑level inferences [1][2]. Consequently, while the computational differences are real and mechanistically plausible, they should be regarded as hypotheses that require experimental confirmation before definitive performance claims can be made. This transparency is essential for rational procurement and scientific decision‑making.

Evidence Gaps
Data to verify
No experimental comparative data publicly available
Experimental validation required for definitive procurement and selection decisions
Systematic search of PubChem, ChEMBL, and patent databases performed
evidence gaps experimental validation

N-(2-(5-Methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)-2-phenylbutanamide Application Scenarios


Androgen Receptor Modulator Lead Optimization

The compound’s structural relationship to the N‑(pyridin‑3‑yl)‑2‑phenylbutanamide androgen receptor modulator series [1], combined with its extended ethylene‑pyrazole linker and additional H‑bond acceptor, positions it as a candidate for structure‑activity relationship (SAR) exploration aimed at improving tissue selectivity or reducing off‑target effects. Research teams working on selective androgen receptor modulators (SARMs) may prioritize this compound over direct‑attachment analogs to probe the spatial and electronic requirements of the AR ligand‑binding pocket, particularly when seeking compounds with differentiated pharmacokinetic profiles [2].

Chemical Probe Development for Kinase & Nuclear Receptors

The pyridin‑3‑yl‑pyrazole motif is a recognized kinase‑hinge‑binding pharmacophore, and the presence of a hydrogen‑bond‑accepting pyridine nitrogen that is absent in many simpler analogs makes the compound a valuable starting point for chemical probe development. Procurement is justified when the experimental goal is to generate a tool compound with intermediate lipophilicity (clogP 3.32) and favorable drug‑likeness (QED 0.73) [1], features that are less likely to be present in thiophene or dimethyl analogs.

Comparative Metabolism & Pharmacokinetic Studies

Because the pyridine nitrogen introduces a potential metabolic soft spot (N‑oxidation, CYP interactions) that is not present in the dimethyl or thiophene analogs, the compound can serve as a reference standard for comparative in‑vitro metabolism studies [1]. Head‑to‑head incubation with liver microsomes or hepatocytes, benchmarked against the close analogs (CAS 2034633‑28‑6, CAS 1226428‑63‑2), can reveal whether the pyridin‑3‑yl group improves metabolic stability or introduces undesirable clearance pathways—data that directly inform series progression decisions [2].

Application
Selection Property
Validation Focus
AR Modulator Lead Optimization
Pyridin-3-yl-pyrazole pharmacophore with flexible ethylene linker
AR ligand-binding pocket spatial and electronic requirements
Kinase/NR Probe Development
Pyridine nitrogen HBA with intermediate lipophilicity profile
Binding-site H-bond complementarity and selectivity profiling
Comparative Metabolism Studies
Pyridine metabolic soft-spot vs close structural analog differentiation
Metabolic stability and CYP-mediated clearance pathway analysis
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